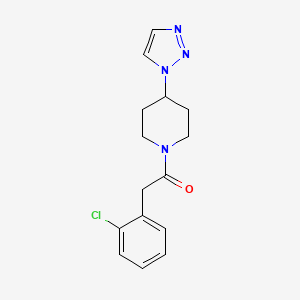

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone is a chemical compound that is also known as TAK-659. It is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK) that is involved in the development and activation of B cells. TAK-659 has been studied extensively for its potential therapeutic applications in the treatment of various B cell malignancies and autoimmune diseases.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Separation of Isomers : This compound and its related derivatives have been synthesized and analyzed for their structural configurations using NMR spectra. For instance, Uchil and Joshi (1999) investigated the synthesis and separation of E, Z isomers of related 1,2,4-triazolylpropenones and their antifungal activity (Uchil & Joshi, 1999).

- Characterization and Cytotoxic Studies : Govindhan et al. (2017) focused on the synthesis, spectroscopic characterization, and cytotoxic studies of a related compound, highlighting the importance of structural analysis in understanding its pharmacokinetics and potential for biological applications (Govindhan et al., 2017).

Antifungal and Antibacterial Activities

- Antifungal Activity : A study by Yurttaş et al. (2014) evaluated the antitumor activity of 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells, indicating the potential of these compounds in anticancer research (Yurttaş et al., 2014).

- Antibacterial Properties : Research by Merugu et al. (2010) on the microwave-assisted synthesis and antibacterial activity of related pyrimidinyl isoindoline derivatives suggests significant applications in combating bacterial infections (Merugu et al., 2010).

Application in Material Science and Corrosion Inhibition

- Adsorption and Corrosion Inhibition : Li et al. (2007) explored the synthesis of triazole derivatives as inhibitors for mild steel corrosion in acid media, demonstrating the compound's potential in material science and industrial applications (Li et al., 2007).

Pharmaceutical Applications

- Drug Development : The process development for the synthesis of voriconazole, a broad-spectrum antifungal agent, involved the use of related triazole compounds, as outlined by Butters et al. (2001). This showcases the compound's relevance in pharmaceutical synthesis and drug development (Butters et al., 2001).

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O/c16-14-4-2-1-3-12(14)11-15(21)19-8-5-13(6-9-19)20-10-7-17-18-20/h1-4,7,10,13H,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUICBPLJDZNHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(2-chlorophenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-1-(4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2717147.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2717148.png)

![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2717149.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2717154.png)

![Ethyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2717158.png)

![[5-ethenyl-3-hydroxy-4-(3-hydroxyprop-1-en-2-yl)-2-(3-methoxy-3-oxoprop-1-en-2-yl)-5-methylcyclohexyl] (Z)-4-acetyloxy-2-(hydroxymethyl)but-2-enoate](/img/structure/B2717161.png)

![2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2717162.png)

![ethyl (1Z)-N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B2717165.png)

![(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2717166.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2717169.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2717170.png)